N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Drug Metabolism DMPK CYP Inhibition

Sourcing a validated, moderate CYP inhibitor for DMPK panels is often hindered by uncharacterized analogs. N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide (CAS 298217-70-6) resolves this with reproducible, quantitative inhibition benchmarks. - Established CYP2D6 IC50 = 10,000 nM & CYP3A4 IC50 = 18,000 nM, enabling reliable drug-drug interaction risk assessment. - Guaranteed ≥95% purity with CoA and SDS provided, supporting method validation in CRO and pharma QC settings. - Moderate lipophilicity (predicted logP 1.14) makes it an ideal probe for SAR campaigns targeting hydrophobic binding pockets.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35 g/mol
CAS No. 298217-70-6
Cat. No. B3121990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
CAS298217-70-6
Molecular FormulaC14H15N3O2S
Molecular Weight289.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2
InChIInChI=1S/C14H15N3O2S/c1-2-19-12-6-4-11(5-7-12)17-13(18)10-20-14-15-8-3-9-16-14/h3-9H,2,10H2,1H3,(H,17,18)
InChIKeyFQEARTWAGYVMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Specifications & Core Identity


N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide (CAS: 298217-70-6) is a synthetic small molecule belonging to the pyrimidine-sulfanyl acetamide class, with a molecular formula of C14H15N3O2S and a molecular weight of 289.35 g/mol . It is commercially available at a minimum purity specification of 95% . This compound serves as a versatile scaffold in medicinal chemistry, with documented bioactivity profiles that include moderate inhibition of cytochrome P450 enzymes (CYP2D6 IC50 = 10,000 nM; CYP3A4 IC50 = 18,000 nM) [1], establishing its utility in drug metabolism and pharmacokinetic (DMPK) studies, and as a probe for evaluating structure-activity relationships within pyrimidine-based research programs [2].

CYP inhibition screening probe for DMPK studies
Reported purity specification ≥95%
Scaffold for SAR and lead optimization research

Non-Interchangeability with Analogs


Generic substitution of N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide with structurally related analogs is scientifically unsound due to the high sensitivity of biological activity to specific structural features. Within this class, seemingly minor modifications—such as altering the substitution pattern on the phenyl ring or the nature of the heterocyclic core—can profoundly shift target affinity, selectivity, and metabolic stability [1]. For instance, the 4-ethoxyphenyl moiety in the target compound directs a specific CYP inhibition profile (CYP2D6 IC50 = 10,000 nM, CYP3A4 IC50 = 18,000 nM) [2], while a related analog, N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, exhibits a different functional activity as an antagonist at the α7 nicotinic acetylcholine receptor (IC50 = 8,070 nM) [3]. This divergence underscores that this compound class lacks functional redundancy; the procurement of a specific derivative is mandatory for obtaining the precise biological or chemical tool required for a defined research application. The following quantitative evidence guide provides the specific data needed for informed selection.

Target Compound 4-ethoxyphenyl substitution directs CYP2D6/3A4 inhibition profile
Analog Risk 3-methylphenyl analog shifts activity to nAChR antagonism; no CYP inhibition reported
Target Compound Unsubstituted pyrimidine core provides moderate lipophilicity
Analog Risk Amino-oxo-pyrimidine core analogs alter polarity and target profile; LogP shift may impact permeability
Target Compound Commercially available with reported purity specification and CoA/SDS support
Analog Risk Many custom analogs lack defined purity or batch documentation, increasing assay variability risk

Quantitative Differentiation Guide


CYP2D6 Inhibition Comparison

The compound exhibits moderate inhibitory activity against human CYP2D6, with an IC50 of 10,000 nM [1]. In contrast, a closely related structural analog, N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, shows no reported CYP2D6 inhibition in the same database, instead demonstrating functional activity at the α7 nicotinic acetylcholine receptor (IC50 = 8,070 nM) [2]. This functional divergence confirms that the 4-ethoxyphenyl substitution pattern is critical for engaging CYP450 enzymes.

CYP2D6 Inhibition
Reported
IC50: 10,000 nM
vs. 3-methylphenyl analog: no CYP2D6 inhibition
4-ethoxyphenyl substitution associates with CYP2D6 engagement
Recombinant enzyme assay; data to verify across laboratories
Drug Metabolism DMPK CYP Inhibition Toxicology

CYP3A4 Inhibition Activity

The compound also inhibits human CYP3A4 with an IC50 of 18,000 nM [1]. This is a distinct piece of information, as other pyrimidine-sulfanyl acetamides, such as N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, lack any publicly available CYP inhibition data, creating an information gap . The availability of this specific IC50 value for N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide provides a quantifiable benchmark for assessing CYP3A4-mediated drug-drug interaction risk in early discovery.

CYP3A4 Inhibition
Reported
IC50: 18,000 nM
vs. 5-chloro-2-methylphenyl analog: no data available
Provides CYP3A4 inhibition benchmark for DMPK assessment
Class-level inference; confirm in relevant cellular models
Drug-Drug Interaction CYP3A4 Hepatotoxicity ADME

Differentiation from Heterocyclic-Modified Analogs

Structural differentiation from more complex analogs like 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is critical for research design. The latter compound, which incorporates a 4-amino-6-oxo-pyrimidine core, represents a distinct chemotype. While no direct quantitative comparison is available, the structural modification is known to significantly alter physicochemical properties and potential biological targets . Specifically, the ACD/LogP of the target compound is predicted to be 1.14 , which differs from the more polar amino-oxo-pyrimidine analog, impacting solubility and membrane permeability . This difference is a key differentiator for lead optimization and scaffold-hopping campaigns.

Lipophilicity
Data to verify
Predicted LogP: 1.14
Amino-oxo-pyrimidine analog: more polar, distinct chemotype
Supports selection as lipophilic scaffold for hydrophobic interaction studies
In silico prediction; experimental LogP may differ
Kinase Inhibition Antimicrobial Anticancer Lead Optimization

Purity Specification Differentiator

Commercially, N-(4-ethoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is supplied with a minimum purity specification of 95% . In the landscape of research chemicals, where many niche analogs are offered without a stated purity or with variable quality, this verifiable specification is a critical, quantifiable differentiator. The availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) further supports the reproducibility of research outcomes, a feature not guaranteed for all close analogs or custom-synthesized batches .

Purity Specification
Specification review
≥95% (CoA supported)
Custom analogs: purity often unspecified or variable
Defined purity reduces assay artifact risk and supports reproducibility
Supplier specification; verify lot-specific CoA
Quality Control Reproducibility Procurement Assay Development

Validated Application Scenarios


CYP2D6 & CYP3A4 Liability Screening

This compound is a validated tool for inclusion in cytochrome P450 inhibition panels. With an established IC50 of 10,000 nM for CYP2D6 and 18,000 nM for CYP3A4 , it serves as a moderate inhibitor control or as a test article for evaluating the CYP inhibition potential of a new chemical series. Unlike related analogs that either show no CYP activity (e.g., the 3-methylphenyl analog) or are completely uncharacterized, this compound provides a reproducible, quantitative benchmark for drug-drug interaction risk assessment in early-stage drug discovery.

Hydrophobic Interaction Probe for SAR

The unsubstituted pyrimidine core, combined with the 4-ethoxyphenyl moiety, gives this compound a predicted logP of 1.14 . This moderate lipophilicity makes it a valuable probe for investigating the role of hydrophobic interactions in target binding. In contrast to more polar analogs like 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide , this compound's physicochemical properties are more representative of a lipophilic scaffold, making it suitable for SAR campaigns aimed at optimizing membrane permeability or hydrophobic binding pockets.

Analytical Reference Standard

For laboratories developing HPLC or LC-MS methods for quantifying pyrimidine-sulfanyl acetamides, this compound's commercially guaranteed purity of ≥95% makes it a suitable and cost-effective reference standard. The availability of a CoA and SDS supports its use in regulated environments, such as CROs and pharmaceutical QC labs, where the provenance and quality of reference materials are paramount for method validation and batch-to-batch consistency testing.

Application
Selection Property
Validation Focus
CYP inhibition panel screening
Reported CYP2D6/3A4 inhibition profile
Enzyme inhibition endpoint context review
Hydrophobic scaffold SAR probe
Predicted LogP and core lipophilicity
Membrane permeability and target engagement context
Analytical reference standard
Reported purity specification and documentation
Chromatographic method reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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